5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid is a heterocyclic organic compound. It is primarily used in experimental and research settings due to its unique chemical properties . This compound is characterized by the presence of a bromine atom, a hexyl group, and a thioxomethyl group attached to a benzoic acid core.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The bromine atom and the thioxomethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid can be compared with other similar compounds, such as:
- 2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid
- 4-[[[(4-(2-Methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid
These compounds share similar structural features but differ in the specific substituents attached to the benzoic acid core. The presence of different halogens or alkyl groups can significantly influence their chemical properties and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C14H17BrN2O3S |
---|---|
Molekulargewicht |
373.27 g/mol |
IUPAC-Name |
5-bromo-2-(hexanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H17BrN2O3S/c1-2-3-4-5-12(18)17-14(21)16-11-7-6-9(15)8-10(11)13(19)20/h6-8H,2-5H2,1H3,(H,19,20)(H2,16,17,18,21) |
InChI-Schlüssel |
VYMBIQFRRJMPGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.